![molecular formula C15H13ClN2O3S B2393947 N-(benzo[d][1,3]dioxol-5-yl)-2-chloro-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide CAS No. 2309600-88-0](/img/structure/B2393947.png)

N-(benzo[d][1,3]dioxol-5-yl)-2-chloro-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

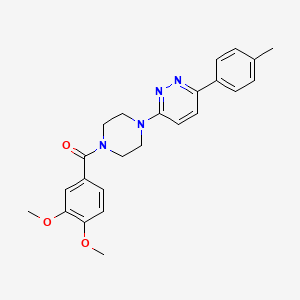

The compound contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a chloro group, and a carboxamide group. These groups could potentially contribute to the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Single crystal X-ray diffraction can also be used to analyze the crystal structure .Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the chloro group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and pKa, can be predicted using various computational tools .科学的研究の応用

Anticancer Activity

This compound has been used in the design and synthesis of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These molecules have shown significant anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Cell Cycle Arrest and Apoptosis Induction

Further mechanistic studies revealed that these molecules can cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . This could be a potential therapeutic strategy for treating certain types of cancer.

Structure-Activity Relationship Studies

The compound has been used in detailed structure-activity relationship studies, which have led to the identification of more active analogs . This helps in developing a comprehensive understanding of the structure-activity relationships of indole anticancer molecules.

Antioxidant Activity

Substituted cinnamides, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides, have been designed using this compound . These molecules have been evaluated for their antioxidant activity, which is crucial in preventing cellular damage.

Drug Design and Synthesis

The compound has been used in the design and synthesis of new substituted cinnamides bearing Piperonal moiety . These molecules have been screened for molecular prediction properties, which is an important step in drug design and development.

Treatment of Rheumatic Conditions

The compound has been used in the treatment of rheumatic conditions, rheumatoid arthritis, and osteoarthritis . However, it’s important to note that long-term administration of this compound can lead to gastrointestinal side effects such as ulcers, gastric perforation, and bleeding .

作用機序

Target of Action

The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a critical component of the cell’s cytoskeleton and plays a vital role in cell division . This makes it a popular target for anticancer agents .

Mode of Action

The compound interacts with its targets, the microtubules, by modulating their assembly . This modulation can occur through the suppression of tubulin polymerization or stabilization of the microtubule structure . The disruption of microtubule dynamics leads to mitotic blockade and ultimately, cell apoptosis .

Biochemical Pathways

The compound’s interaction with tubulin affects the cell cycle , particularly the mitotic phase . By causing a blockade in mitosis, the compound prevents the cell from dividing, which is a crucial step in the proliferation of cancer cells . This disruption can lead to cell death or apoptosis .

Result of Action

The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This dual action can significantly reduce the number of cancer cells and slow the progression of the disease .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S/c16-14-5-9-7-18(4-3-13(9)22-14)15(19)17-10-1-2-11-12(6-10)21-8-20-11/h1-2,5-6H,3-4,7-8H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXXGIFLNOJKMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC(=C2)Cl)C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-2-chloro-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Butoxyphenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2393865.png)

![1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2393868.png)

![3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid](/img/structure/B2393876.png)

![2-cyclopropyl-4-methyl-6-(methylsulfanyl)-N-[2-(4-phenylpiperazin-1-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B2393877.png)

![2-(4-fluorophenyl)-N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2393881.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2393882.png)

![2-[(5-chloro-2-methylphenyl)amino]-5-oxo-N-(tetrahydrofuran-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2393883.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2393884.png)

![[(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid](/img/structure/B2393886.png)